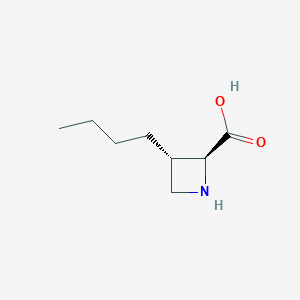
(2S,3S)-3-butylazetidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-butylazetidine-2-carboxylic Acid is a chiral azetidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-butylazetidine-2-carboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a butyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-butylazetidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups into the azetidine ring.
Aplicaciones Científicas De Investigación
(2S,3S)-3-butylazetidine-2-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-butylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: Another chiral azetidine derivative with different substituents.
(2S,3S)-(+)-2,3-Butanediol: A related compound with a different functional group arrangement.
Uniqueness
(2S,3S)-3-butylazetidine-2-carboxylic Acid is unique due to its specific butyl substitution and carboxylic acid functional group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S,3S)-3-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
GTOXIYGRIDEXTA-BQBZGAKWSA-N |
SMILES isomérico |
CCCC[C@H]1CN[C@@H]1C(=O)O |
SMILES canónico |
CCCCC1CNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
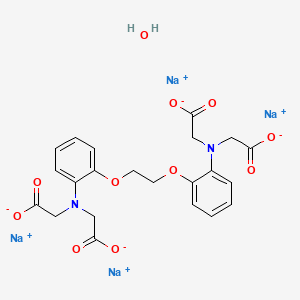


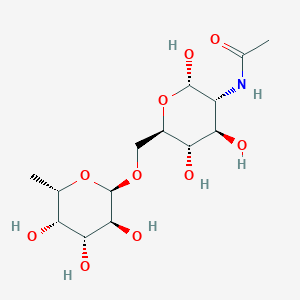
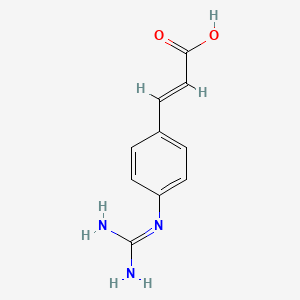
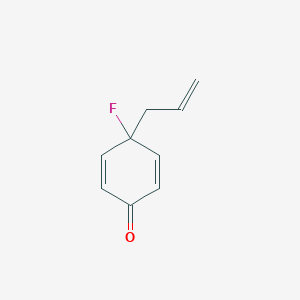
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
